2-[2-(Sec-butyl)phenoxy]propanoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 197.24 g/mol. This compound belongs to the class of organic acids and is characterized by the presence of a sec-butyl group attached to a phenoxy moiety, which in turn is linked to a propanoic acid structure. The compound is primarily utilized in scientific research and has applications in various fields, including medicinal chemistry and agrochemicals.
The compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an aromatic carboxylic acid due to its phenolic structure. The unique properties imparted by the sec-butyl group make it an interesting subject for research in organic synthesis and biological activity.
The synthesis of 2-[2-(Sec-butyl)phenoxy]propanoic acid typically involves several steps that include:
The molecular structure of 2-[2-(Sec-butyl)phenoxy]propanoic acid features:
2-[2-(Sec-butyl)phenoxy]propanoic acid can undergo various chemical reactions, including:
The mechanism of action for 2-[2-(Sec-butyl)phenoxy]propanoic acid involves its interaction with biological targets, particularly enzymes involved in metabolic pathways. The phenoxy group allows for binding interactions with proteins, influencing their activity through competitive inhibition or allosteric modulation.
2-[2-(Sec-butyl)phenoxy]propanoic acid has several applications in scientific research:
The systematic IUPAC name for this compound is 2-[2-(sec-butyl)phenoxy]propanoic acid, reflecting its precise atomic connectivity and functional groups. The name delineates:
Structural representations include:
CCC(C)C1=CC=CC=C1OC(C)C(=O)O [4] [5] RVCUDPXOVJSAHP-UHFFFAOYSA-N (indicating a unique stereochemical identifier) [4] [5] CC(OC1=CC=CC=C1C(C)CC)C(O)=O [3] [4] Table 1: Structural Descriptors
| Representation Type | Value |
|---|---|
| IUPAC Name | 2-[2-(sec-butyl)phenoxy]propanoic acid |
| SMILES | CCC(C)C1=CC=CC=C1OC(C)C(=O)O |
| InChI | InChI=1S/C13H18O3/c1-4-9(2)11-7-5-6-8-12(11)16-10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15) |
| InChIKey | RVCUDPXOVJSAHP-UHFFFAOYSA-N |
The compound's molecular formula is C₁₃H₁₈O₃, derived from:
Its molecular weight is 222.28 g/mol, calculated as:
Table 2: Molecular Formula and Weight Comparison
| Source | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| ChemicalBook [1] | C₁₃H₁₈O₃ | 222.28 |
| BLD Pharm [3] | C₁₃H₁₈O₃ | 222.28 |
| JK-Sci [2] | C₁₃H₁₈O₃ | 222.29 |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5